1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KMUP-1 involves multiple steps, starting with the preparation of the xanthine core structure. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of urea with malonic acid derivatives.
Introduction of the piperazine moiety: The xanthine core is then reacted with 1-(2-chlorophenyl)piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of KMUP-1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to maximize the efficiency of each step.
Purification methods: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
KMUP-1 undergoes various chemical reactions, including:
Oxidation: KMUP-1 can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution reagents: Halogenated compounds and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
KMUP-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of phosphodiesterase inhibition and G-protein coupled receptor modulation.
Mechanism of Action
KMUP-1 exerts its effects through multiple pathways:
Phosphodiesterase inhibition: By inhibiting phosphodiesterases, KMUP-1 increases the levels of cyclic AMP and cyclic GMP, leading to various downstream effects.
G-protein coupled receptor modulation: KMUP-1 modulates G-protein coupled receptors, affecting signaling pathways such as MAPKs/Akt/PPARγ and PKA/PKG/HSL.
Molecular targets: The primary molecular targets include phosphodiesterases and G-protein coupled receptors, which are involved in regulating lipid metabolism and cellular signaling.
Comparison with Similar Compounds
KMUP-1 is unique compared to other xanthine derivatives due to its dual action as a phosphodiesterase inhibitor and G-protein coupled receptor modulator. Similar compounds include:
Theophylline: A xanthine derivative primarily used as a bronchodilator.
Caffeine: Another xanthine derivative known for its stimulant effects.
Sildenafil: A phosphodiesterase inhibitor used to treat erectile dysfunction.
KMUP-1 stands out due to its broader range of pharmacological activities and potential therapeutic applications .
Properties
CAS No. |
81996-46-5 |
---|---|
Molecular Formula |
C19H23ClN6O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-6-4-3-5-14(15)20/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
NIDVDYQCGWISJZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
81996-46-5 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMUP 1 KMUP-1 KMUP1 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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